

An In-depth Guide to the Molecular Structure of N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N3-PEG3-Propanehydrazide**

Cat. No.: **B8103634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N3-PEG3-Propanehydrazide is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.^[1] Its structure is meticulously designed to offer versatility in covalently linking different molecular entities. This guide provides a detailed examination of its molecular architecture.

Core Structural Components

The structure of **N3-PEG3-Propanehydrazide** is composed of three primary functional moieties interconnected in a linear fashion:

- Azide Group (N3): At one terminus of the molecule is an azide group. This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild conditions.^[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling stable triazole linkage formation with alkyne-containing molecules.^{[1][2]}
- Polyethylene Glycol (PEG) Linker (PEG3): The central part of the molecule consists of a discrete polyethylene glycol (PEG) chain with three repeating ethylene glycol units.^[1] This PEG3 linker, also referred to as a PEG spacer, confers several advantageous properties, including high water solubility, biocompatibility, and low immunogenicity.^[1] The defined length of the PEG3 unit allows for precise control over the spatial separation between the

conjugated molecules, which can be crucial for maintaining their biological function by minimizing steric hindrance.^[1]

- **Propanehydrazide Group:** The other terminus of the molecule features a propanehydrazide group. The hydrazide moiety (-CONHNH₂) provides a reactive handle for conjugation to molecules containing carbonyl groups, such as aldehydes or ketones, to form stable hydrazone linkages.^[1] This reaction is particularly useful in the development of antibody-drug conjugates (ADCs) and other drug delivery systems.^[1] The hydrazone bond can also be designed to be pH-sensitive, allowing for controlled release of a payload in acidic environments like intracellular compartments.^[1]

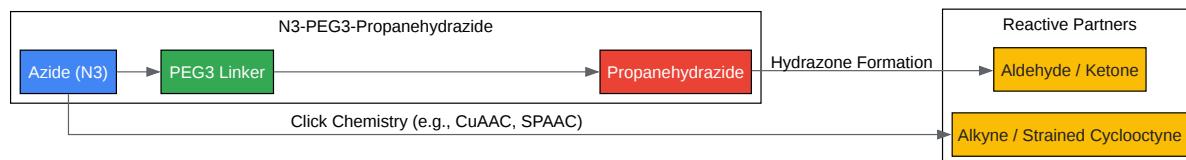
Chemical Identity and Properties

A summary of the key chemical properties of **N3-PEG3-Propanehydrazide** is presented in the table below.

Property	Value
IUPAC Name	3-[2-[2-(2-azidoethoxy)ethoxy]propanehydrazide ^[1]
Molecular Formula	C ₉ H ₁₉ N ₅ O ₄ ^{[2][3]}
Molecular Weight	261.28 g/mol ^{[2][3]}
Synonyms	Azido-PEG3-Hydrazide ^[3]

Synthesis Strategies

The synthesis of **N3-PEG3-Propanehydrazide** is a multi-step process that requires the strategic introduction of the azide and propanehydrazide functionalities onto the PEG3 backbone.^[1] A common approach involves starting with a high-purity, discrete triethylene glycol molecule and functionalizing each end sequentially.^[1] The introduction of the azide group is a well-established chemical transformation, often starting from a hydroxyl-terminated PEG precursor.^[1] The propanehydrazide end can be synthesized through various methods, typically involving the reaction of a corresponding carboxylic acid or ester with hydrazine.^[1]


Applications in Research and Development

The unique bifunctional nature of **N3-PEG3-Propanehydrazide** makes it a valuable tool in several advanced applications:

- PROTACs: It serves as a PEG-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[2][4][5]
- Bioconjugation: The orthogonal reactivity of the azide and hydrazide groups allows for controlled, stepwise conjugation of different biomolecules.[1]
- Drug Delivery: It is used in the creation of targeted drug delivery systems, such as ADCs, where a targeting ligand can be attached to one end and a therapeutic agent to the other.[1]
- Materials Science: This linker is employed in the functionalization of nanoparticles and the fabrication of hydrogels and functional coatings.[1]

Logical Structure of N3-PEG3-Propanehydrazide

The logical relationship between the components of **N3-PEG3-Propanehydrazide** and their primary reactive partners can be visualized as follows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N3-PEG3-Propanehydrazide | Benchchem [benchchem.com]
- 2. N3-PEG3-Propanehydrazide - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. N3-PEG3-Propanehydrazide | CymitQuimica [cymitquimica.com]
- 5. n3 peg3 propanehydrazide — TargetMol Chemicals [targetmol.com]
- To cite this document: BenchChem. [An In-depth Guide to the Molecular Structure of N3-PEG3-Propanehydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103634#what-is-the-structure-of-n3-peg3-propanehydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com